molecular formula C14H28O2 B14655520 2,2-Dibutylhexanoic acid CAS No. 52061-76-4

2,2-Dibutylhexanoic acid

Cat. No.: B14655520
CAS No.: 52061-76-4
M. Wt: 228.37 g/mol
InChI Key: IXIWOUFBDIJQAP-UHFFFAOYSA-N
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Description

2,2-Dibutylhexanoic acid (C₁₄H₂₈O₂; molecular weight 228.38 g/mol) is a branched-chain carboxylic acid with two butyl groups attached to the second carbon of a hexanoic acid backbone. This structure imparts unique physicochemical properties, including enhanced hydrophobicity and steric hindrance, which influence its solubility, reactivity, and industrial applications.

Properties

CAS No.

52061-76-4

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,2-dibutylhexanoic acid

InChI

InChI=1S/C14H28O2/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,15,16)

InChI Key

IXIWOUFBDIJQAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CCCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibutylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives with butyl halides under basic conditions. The reaction typically employs strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 2,2-dibutylhexanoic acid may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance reaction rates and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibutylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

    Substitution: The butyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often employ reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dibutylhexanoic acid finds applications in various scientific research areas, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dibutylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the butyl groups may interact with hydrophobic regions of biomolecules, affecting their conformation and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Branching/Substituents pKa (Acidity) Solubility (Water) Key Applications
2,2-Dibutylhexanoic acid C₁₄H₂₈O₂ 228.38 Two butyl groups (C₄H₉) ~5.0* Low (hydrophobic) Lubricants, plasticizers*
2-Ethylhexanoic acid C₈H₁₆O₂ 144.21 One ethyl group (C₂H₅) 4.8–5.0 0.5 g/L (20°C) PVC stabilizers, corrosion inhibitors
(S)-(+)-2-Phenylhexanoic acid C₁₂H₁₆O₂ 192.26 Phenyl group (C₆H₅) ~4.9* Moderate (lipophilic) Pharmaceutical intermediates
2,2-Difluorocyclopropanecarboxylic acid C₄H₄F₂O₂ 122.07 Fluorinated cyclopropane ring ~2.5† High (polar) API intermediates, agrochemicals
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ 228.25 Two phenyl groups, hydroxyl 3.1 Low Organic synthesis, chelating agents

*Estimated based on structural analogs. †Enhanced acidity due to electron-withdrawing fluorine atoms.

Key Observations:

  • Branching Effects: The two butyl groups in 2,2-dibutylhexanoic acid increase steric hindrance compared to 2-EHA, likely reducing reactivity in esterification or nucleophilic substitution reactions .
  • Acidity : The compound’s acidity (pKa ~5.0) is comparable to 2-EHA but weaker than fluorinated analogs (e.g., 2,2-difluorocyclopropanecarboxylic acid, pKa ~2.5) due to fluorine’s electron-withdrawing effects .
  • Solubility: Higher hydrophobicity than 2-EHA or phenyl-substituted acids, making it suitable for non-polar matrices like lubricants.
Toxicity and Environmental Impact
  • 2-Ethylhexanoic Acid: Chronic exposure linked to peroxisome proliferation in rodent studies . Regulatory scrutiny includes requirements for chronic toxicity and oncogenicity studies .
  • No direct toxicity data available; inferred caution is advised.

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